Isodecyl palmitate

Description

Foundational Aspects of Alkyl Palmitate Esters in Chemical Science

Alkyl palmitate esters are a class of chemical compounds that result from the formal condensation of palmitic acid (hexadecanoic acid) with an alcohol. nih.gov Palmitic acid is a ubiquitous saturated fatty acid, while the "alkyl" group can be derived from a wide variety of alcohols, leading to a large family of esters with diverse physical properties and applications. The general structure consists of a long, 16-carbon acyl chain from palmitic acid linked via an ester group to an alkyl chain of varying length and branching.

The synthesis of these esters is typically achieved through esterification, a fundamental reaction in organic chemistry where a carboxylic acid (palmitic acid) reacts with an alcohol in the presence of an acid catalyst. iium.edu.my Research in this area often focuses on optimizing reaction kinetics and yields by exploring different catalysts, such as mineral acids (sulfuric acid), p-toluene sulfonic acid, or enzymatic catalysts like lipases for "green" synthesis pathways. iium.edu.mynih.govresearchgate.net The reaction equilibrium can be shifted towards the product side by using an excess of one reactant or by continuously removing water as it is formed. iium.edu.my

The physical properties of alkyl palmitate esters are heavily influenced by the nature of the alkyl group. For instance, methyl palmitate is a key component in biodiesel, while longer-chain esters like cetyl palmitate are waxy solids used as thickeners in cosmetic formulations. nih.goviium.edu.my The study of this class of compounds is crucial in oleochemistry, and they frequently serve as model compounds for investigating esterification and hydrolysis reactions, lipid metabolism, and the physical chemistry of emulsions and nanoparticles. atamanchemicals.com Researchers utilize various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FT-IR), to characterize these esters and understand how the structure of the alkyl group influences their spectral and material properties. aocs.orgresearchgate.net

The Distinct Academic and Research Trajectory of Isodecyl Palmitate

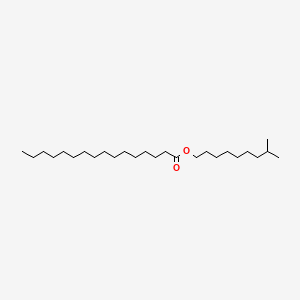

This compound distinguishes itself from other common alkyl esters due to the branched structure of its isodecyl alcohol component. It is chemically identified as 8-methylnonyl hexadecanoate. nih.gov This branching disrupts the uniform packing that is possible with linear alkyl chains, resulting in a compound that is a liquid at room temperature with a non-oily feel, a valuable property in certain applications. atamanchemicals.com

The synthesis of this compound follows the general esterification principles of other alkyl palmitates, involving the reaction of palmitic acid with isodecyl alcohol (8-methylnonan-1-ol). atamanchemicals.com Research into branched-chain fatty acid esters often involves their synthesis and subsequent characterization to understand how the branching affects physical properties like pour point and miscibility, which is particularly relevant for applications such as lubricants and biodiesel additives. researchgate.net

A significant area of research where this compound is featured is in the development of advanced delivery systems. Specifically, it has been identified as a component in the formulation of solid lipid nanoparticles (SLNs). atamanchemicals.com SLNs are colloidal carriers developed for drug delivery and cosmetic applications, and the choice of lipid is critical to their stability and performance. The properties of this compound, such as its liquid state and ability to act as an emulsifying and dispersing agent, make it a subject of interest for creating stable and effective nanoparticle formulations. atamanchemicals.com Its function as a skin-conditioning agent and emollient that forms a non-occlusive, waterproof film is also a key area of study in formulation science. atamanchemicals.com

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-methylnonyl hexadecanoate | nih.gov |

| CAS Number | 59231-33-3 | nih.govlookchem.comcas.org |

| EC Number | 261-672-0 | nih.govlookchem.com |

| Molecular Formula | C26H52O2 | nih.govatamanchemicals.comlookchem.comchemspider.com |

| Molecular Weight | 396.7 g/mol | nih.govatamanchemicals.com |

| Physical Form | Liquid | atamanchemicals.com |

| Topological Polar Surface Area | 26.3 Ų | nih.govatamanchemicals.com |

| Heavy Atom Count | 28 | atamanchemicals.comlookchem.com |

| Rotatable Bond Count | 23 | atamanchemicals.comlookchem.com |

| XLogP3-AA | 11.7 | nih.govatamanchemicals.com |

| Density | 0.9±0.1 g/cm³ | atamanchemicals.com |

| Boiling Point | 431.9±13.0 °C at 760 mmHg | atamanchemicals.com |

| Flash Point | 219.2±9.7 °C | atamanchemicals.com |

Properties

CAS No. |

59231-33-3 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

8-methylnonyl hexadecanoate |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-23-26(27)28-24-21-18-15-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |

InChI Key |

KUCCCVXLSQTKHH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Other CAS No. |

59231-33-3 |

Origin of Product |

United States |

Advanced Methodologies for Isodecyl Palmitate Synthesis and Derivatization

Catalytic Esterification Strategies for Isodecyl Palmitate Production

The conventional method for synthesizing this compound is through the esterification of palmitic acid with isodecyl alcohol. This reaction is typically facilitated by a catalyst to enhance the reaction rate. atamanchemicals.com

Acid catalysts are commonly employed in the esterification process. Catalysts such as sulfuric acid and p-toluenesulfonic acid are effective in promoting the reaction between palmitic acid and isodecyl alcohol. specialchem.comepa.gov The process generally involves heating the reactants in the presence of the acid catalyst, often under an inert atmosphere to prevent oxidative side reactions. atamanchemicals.com

Solid acid catalysts present a reusable and more environmentally benign alternative to homogenous acid catalysts. A study on the synthesis of isooctyl palmitate, a similar ester, demonstrated the use of solid acid catalysts like stannous oxalate (B1200264), SO42-/ZrO2-Al2O3, or SO42-/TiO2-SnO2-Al2O3. google.com These catalysts can be recovered and reused, reducing waste and operational costs. google.com The reaction conditions for this process involved temperatures between 100°C and 180°C for 2-6 hours. google.com

The esterification reaction is a reversible process, and to drive it towards the formation of the ester product, it is often necessary to remove the water produced during the reaction. google.com This can be achieved by using a water-carrying agent like toluene (B28343) or cyclohexane (B81311) in conjunction with a water separator. google.com

Biocatalytic Synthesis of this compound

Biocatalytic methods, utilizing enzymes as catalysts, offer a milder and more selective alternative to traditional chemical synthesis.

Enzymatic Systems and Immobilized Biocatalysts in this compound Formation

Lipases are a class of enzymes that are highly effective in catalyzing esterification reactions. nih.govwur.nl The use of lipases for the synthesis of esters like this compound is advantageous due to the mild reaction conditions and high specificity, which can minimize the formation of byproducts. nih.govajol.info

To enhance their stability and reusability, lipases are often immobilized on solid supports. csic.esnih.gov Immobilization prevents the enzyme from being consumed in the reaction and allows for its easy separation from the product mixture, making the process more cost-effective for industrial applications. nih.govfrontiersin.org Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely used and effective biocatalyst for ester synthesis. csic.escir-safety.org Other lipases, such as those from Thermomyces lanuginosus and Rhizomucor miehei, have also been investigated for their catalytic activity in ester production. researchgate.net

The choice of support material for immobilization is crucial and can influence the activity and stability of the enzyme. nih.gov Supports can range from natural polymers to synthetic resins. nih.gov For instance, magnetic nanoparticles have been explored as a support for lipase immobilization, allowing for easy recovery of the biocatalyst using a magnetic field. frontiersin.org

Optimization of Reaction Parameters for Enhanced this compound Yields

To maximize the yield of this compound in enzymatic synthesis, several reaction parameters must be carefully optimized. These include substrate ratios, enzyme loading, temperature, water activity, and the solvent system. utm.myresearchgate.net

Substrate Molar Ratio: The molar ratio of the alcohol (isodecyl alcohol) to the fatty acid (palmitic acid) is a critical factor. An excess of one of the reactants is often used to shift the reaction equilibrium towards product formation. utm.my For the synthesis of a similar ester, isobutyl palmitate, an optimal molar ratio of isobutanol to palmitic acid was found to be 5:1. researchgate.net

Enzyme Loading: The amount of enzyme used, or enzyme loading, directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher conversion rate, up to a certain point where the reaction becomes limited by other factors. chemicalbook.com

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to the denaturation of the enzyme. researchgate.net For the synthesis of isopropyl palmitate, an optimal temperature of 82°C was reported using a chemical catalyst, while enzymatic synthesis of other esters has been optimized at temperatures around 55-60°C. epa.govresearchgate.net

Water Activity: Water is a byproduct of esterification, and its presence can reverse the reaction through hydrolysis. Therefore, controlling water activity is crucial for achieving high yields. rsc.org This can be managed by performing the reaction in a solvent-free system or by using water-adsorbing agents like molecular sieves. researchgate.netmdpi.com

Solvent System: The choice of solvent can significantly influence the enzyme's activity and the solubility of the substrates. While some enzymatic syntheses are performed in organic solvents like acetone (B3395972) or tert-butanol, solvent-free systems are increasingly favored for their environmental benefits. mdpi.commdpi.com

Table 1: Optimized Reaction Parameters for Ester Synthesis This table presents a compilation of optimized parameters from various ester synthesis studies, which can serve as a reference for the synthesis of this compound.

| Ester | Catalyst | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Alcohol:Acid) | Catalyst Loading | Reaction Time | Conversion/Yield |

|---|---|---|---|---|---|---|

| Isopropyl Palmitate | p-toluene sulfonic acid | 82 | 7:1 | 5% (wt/wt) | Not Specified | Not Specified |

| Isobutyl Palmitate | Pyridine n-butyl bisulfate ionic liquid | 100 | 5:1 | 6% | 60 min | 98.79% |

| Cetyl Oleate | Fermase CALBTM10000 (lipase) | 60 | 2:1 (Cetyl alcohol:Oleic acid) | 4% w/w | 20 min | 97.5% |

| Ascorbyl Palmitate | Novozym 435 | 55 | 1:4 (L-ascorbyl acid:methyl palmitate) | ~5% | ~17 h | 78.2% |

Sustainable and Green Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. researchgate.net This involves designing processes that minimize waste, use less hazardous substances, and are energy efficient. instituteofsustainabilitystudies.com

Development of Solvent-Free Reaction Systems for this compound

A key aspect of green chemistry is the reduction or elimination of organic solvents, which are often volatile and can be hazardous. zenodo.orgresearchgate.net Solvent-free synthesis offers a more sustainable alternative. zenodo.org

In the context of this compound synthesis, performing the esterification reaction in a solvent-free system is a viable and environmentally friendly approach. mdpi.commdpi.com This can be achieved in both chemically and enzymatically catalyzed reactions. For instance, the synthesis of various esters has been successfully carried out in solvent-free media using immobilized lipases, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net The removal of the water byproduct is critical in these systems and can be achieved through methods like applying a vacuum. rsc.org

Integration of Green Chemistry Principles in this compound Manufacturing

Beyond solvent-free systems, other green chemistry principles can be integrated into the manufacturing of this compound. researchgate.netcener21.ba

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic processes, especially those with high selectivity, contribute to a better atom economy by minimizing the formation of byproducts. acs.org

Use of Renewable Feedstocks: this compound is derived from palmitic acid, which can be sourced from vegetable oils, a renewable feedstock. atamanchemicals.com This aligns with the green chemistry principle of using renewable rather than depleting resources.

Energy Efficiency: Designing processes that operate at ambient temperature and pressure can significantly reduce energy consumption. researchgate.net While some catalytic esterifications require elevated temperatures, enzymatic reactions often proceed under milder conditions, making them more energy-efficient. nih.gov A life cycle assessment comparing chemical and enzymatic catalysis for isopropyl palmitate production found a 7 to 13% reduction in environmental impacts with the enzymatic route due to lower energy and feedstock consumption. rsc.org

Catalysis: The use of catalysts, both chemical and enzymatic, is a cornerstone of green chemistry as they are more efficient than stoichiometric reagents and can be used in small amounts and often recycled. acs.org Solid acid catalysts and immobilized enzymes are particularly advantageous as they can be easily separated and reused, minimizing waste. google.comcsic.es

Sophisticated Analytical and Structural Elucidation Techniques for Isodecyl Palmitate

Spectroscopic Characterization of Isodecyl Palmitate Structures

Spectroscopy is a fundamental tool for probing the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) offer complementary information regarding the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Positional and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement. thermofisher.com

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments within the this compound molecule. The spectrum displays signals corresponding to the protons of the long palmitate chain and the branched isodecyl group. Key signals include those for the terminal methyl groups, the long chain of methylene (B1212753) (-CH2-) groups, and the protons adjacent to the ester functional group. researchgate.netchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton. thermofisher.com For instance, the protons on the carbon adjacent to the ester oxygen are typically shifted downfield due to the electronegativity of the oxygen atom. utah.edu

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. hmdb.ca This allows for the unambiguous identification of the carbonyl carbon of the ester group, the carbons of the isodecyl chain, and the carbons of the palmitate chain. revmaterialeplastice.ro The chemical shifts of the carbon atoms provide insights into their local electronic environment. mdpi.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. uzh.chpbsiddhartha.ac.in A COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. uzh.ch An HSQC spectrum correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C NMR data. hmdb.ca These 2D experiments are invaluable for confirming the structural assignments made from 1D spectra and for resolving ambiguities that may arise from signal overlap in complex molecules. researchgate.net

Table 1: Representative NMR Data for Ester Compounds

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | ~ 0.8-0.9 | Terminal methyl (-CH₃) groups of the fatty acid and alcohol moieties |

| ¹H | ~ 1.2-1.6 | Methylene (-CH₂) groups of the long alkyl chains |

| ¹H | ~ 2.2-2.3 | Methylene (-CH₂) group alpha to the carbonyl group (O=C-CH₂) |

| ¹H | ~ 3.9-4.2 | Methylene (-OCH₂) or methine (-OCH) group of the alcohol moiety attached to the ester oxygen |

| ¹³C | ~ 14 | Terminal methyl (-CH₃) carbons |

| ¹³C | ~ 22-34 | Methylene (-CH₂) carbons of the alkyl chains |

| ¹³C | ~ 60-70 | Carbon of the alcohol moiety attached to the ester oxygen (-OCH₂- or -OCH-) |

| ¹³C | ~ 172-175 | Carbonyl carbon (C=O) of the ester group |

| Note: The exact chemical shifts can vary depending on the specific isomer of the isodecyl group and the solvent used for analysis. sigmaaldrich.com |

Vibrational Spectroscopy for this compound Functional Group Identification (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups in a molecule. softbeam.net In the FT-IR spectrum of this compound, the most prominent absorption band is the strong carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.net Other significant peaks include the C-O stretching vibrations of the ester linkage, and the various C-H stretching and bending vibrations of the long alkyl chains. nist.govgoogleapis.comnist.gov The presence and position of these bands provide definitive evidence for the ester functionality and the aliphatic nature of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the non-polar bonds of the hydrocarbon backbone. spectroscopyonline.com The Raman spectrum of this compound will show strong signals for the C-C stretching and CH₂ twisting and rocking vibrations within the long alkyl chains. nih.gov While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FT-IR spectrum. nih.gov Raman spectroscopy can also be used to study the conformational order of the alkyl chains. amazonaws.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

| C-H Stretch (asymmetric & symmetric) | ~ 2925, ~ 2855 | ~ 2925, ~ 2855 | -CH₂, -CH₃ |

| C=O Stretch | ~ 1740 | ~ 1740 | Ester |

| CH₂ Scissoring | ~ 1465 | ~ 1440 | -CH₂- |

| C-O Stretch | ~ 1250-1160 | - | Ester |

| Note: Frequencies are approximate and can be influenced by the molecular environment and sample state. |

Mass Spectrometry (MS) for this compound Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.orgresearchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. unipi.it The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. GC-MS is particularly useful for identifying and quantifying this compound in complex mixtures and for detecting impurities. phcogj.com The fragmentation pattern can also provide clues about the structure of the isodecyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-ESI-MS, U-HPLC-QToF-MS(MS)) in this compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS.

LC-ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. karazin.uabiorxiv.org When coupled with LC (LC-ESI-MS), it is a powerful tool for determining the molecular weight of this compound and for studying its behavior in solution. nih.govmdpi.comresearchgate.netresearchgate.net This technique is often used in metabolomics and lipidomics studies. biorxiv.org

U-HPLC-QToF-MS(MS): Ultra-high-performance liquid chromatography (U-HPLC) offers faster analysis times and higher resolution compared to conventional HPLC. mdpi.comresearchgate.net When combined with a quadrupole time-of-flight (QToF) mass spectrometer, it provides high-resolution and accurate mass data, which is crucial for confirming the elemental composition of this compound. rsc.orgjapsonline.com Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected ions, providing detailed structural information. japsonline.com This is particularly useful for distinguishing between different isomers of the isodecyl group.

High-Resolution Mass Spectrometry for this compound Isotopic Enrichment Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. In the context of this compound, HRMS can be used to confirm its molecular formula.

Furthermore, HRMS is a key technique for isotopic enrichment studies. nih.govnih.gov By using stable isotopes, such as ¹³C or ²H, to label either the palmitic acid or isodecanol (B128192) precursor, researchers can trace the metabolic fate of this compound in biological systems. HRMS can accurately measure the incorporation of these isotopes into the molecule, providing valuable insights into its biosynthesis and degradation pathways. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of esters like this compound. While the ester functional group itself does not exhibit strong absorption in the standard UV-Vis range, the technique is sensitive to the presence of chromophoric groups that may be present as impurities or degradation products. nasa.gov For instance, the degradation of ester-based lubricants can lead to the formation of high-molecular-weight products that strongly absorb UV radiation at 254 nm, indicating the presence of chromophores. nasa.gov

In the analysis of diterpene esters, which share the ester functional group with this compound, UV-Vis analysis has shown maximum absorbance peaks around 240 nm, attributed to the ester group. researchgate.net Additional absorbance peaks between 275 nm and 290 nm have been associated with the presence of multiple ester groups. researchgate.net For simple esters, two primary absorption maxima are expected: a π→π* transition at less than 200 nm and an n→π* transition around 207 nm. ucalgary.ca The π electron originates from the π bond of the carbonyl group (C=O), and the n electron comes from the lone pair of an oxygen atom. ucalgary.ca

A study on ascorbyl palmitate, another palmitate ester, established a UV spectrophotometric method for its estimation, finding a maximum absorbance (λ max) at 261 nm in methanol (B129727). rjptonline.org This demonstrates the utility of UV-Vis spectroscopy for quantitative analysis, provided a suitable chromophore is present or can be derivatized.

Advanced Chromatographic Separation of this compound and Related Compounds

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from complex mixtures.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the qualitative and quantitative analysis of volatile compounds like fatty acid esters. To enhance volatility, fatty acids are often derivatized into more volatile forms, such as trimethylsilyl (B98337) (TMS) esters or pentafluorobenzyl (PFB) esters. nih.govlipidmaps.org

In a typical GC-MS analysis of fatty acid methyl esters, a capillary column such as one with a 5% diphenyl-95% dimethyl-polysiloxane stationary phase is used. unipi.it The temperature program often involves an initial temperature hold, followed by a ramp to a higher temperature to ensure the elution of all components. For example, a method for analyzing fatty acids involved an initial temperature of 80°C, held for 2 minutes, then ramped at 20°C/min to 280°C, and held for 10 minutes. unipi.it Mass spectrometry detection is then used for identification and quantification, often in selected ion monitoring (SIM) mode for increased sensitivity. unipi.it For instance, in the analysis of palmitic acid, the selected ions for SIM acquisition might be m/z 117 and 313. unipi.it

GC-MS has been successfully applied to identify various fatty acid esters in oil and biodiesel samples, including palmitic acid, methyl ester. naturalspublishing.com The technique is precise for both qualitative and quantitative analysis of these esters. naturalspublishing.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of lipids, including esters like this compound. hplc.eu It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.

A universal HPLC method using a charged aerosol detector (CAD) has been developed to resolve various lipid classes, including triglycerides and esters, in a single run. hplc.eu Reversed-phase HPLC is commonly employed for such separations. For example, a method was developed for the low-level detection of isopropyl p-toluenesulfonate in isopropyl palmitate using a reverse-phase C8 column with an isocratic mobile phase of acetonitrile (B52724) and water (50:50 v/v). oatext.com

HPLC can be coupled with various detectors, including UV-Vis detectors and evaporative light scattering detectors (ELSD), to quantify the separated components. researchgate.netsrce.hr For instance, an HPLC-ELSD method was established for the quantification of major phospholipids, demonstrating the separation of different lipid classes within a 27-minute run. srce.hr The choice of mobile phase is critical; for normal-phase HPLC of lipids, a mixture of chloroform, methanol, and ammonia (B1221849) has been used. srce.hr For reversed-phase applications, acetonitrile and water mixtures are common. oatext.com

The following table summarizes typical HPLC conditions used for the analysis of related esters:

| Parameter | Isopropyl p-toluenesulfonate in Isopropyl Palmitate oatext.com | Phospholipids srce.hr | Retinoids (including Retinyl Palmitate) nih.gov |

| Column | Reverse-phase C8 | Si-60 (125x4.0 mm, 5 µm) | Normal-phase |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) | Gradient: Chloroform:Methanol:Ammonia to Chloroform:Methanol:Water:Ammonia | Isocratic |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Detector | Diode Array Detector (DAD) | Evaporative Light Scattering Detector (ELSD) | UV Detector |

| Column Temp. | 24°C | Not specified | Not specified |

When pure this compound is required for further studies, preparative chromatography is the method of choice for its isolation from complex mixtures. chemistryworld.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loads to isolate substantial quantities of a target compound. chemistryworld.comjsmcentral.org

The goal of preparative chromatography is to maximize the sample concentration and injection volume without losing the necessary resolution between the peak of interest and other components. chemistryworld.com A common strategy involves developing a robust analytical method first, which is then scaled up for preparative purposes. chemistryworld.com This can involve using a multi-step process, such as flash chromatography for initial purification followed by semi-preparative HPLC for the final purification step. researchgate.net

Isocratic preparative LC methods can be developed systematically, starting from a generic analytical LC run to determine the elution conditions for the target compound. waters.com This approach can lead to shorter run times and reduced solvent consumption. waters.com After isolation, techniques like freeze-drying can be used to remove the solvent, yielding the purified compound for further analysis, such as NMR or LC-MS/MS, to confirm its structure and purity. chemistryworld.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. chromatographytoday.com This technique is particularly useful for analyzing polymers and high-molecular-weight compounds. chromatographytoday.commsesupplies.com In the context of this compound, GPC/SEC can be used to study its behavior in formulations or to analyze its degradation products. nasa.gov

For instance, SEC with a tetrahydrofuran (B95107) mobile phase has been used to monitor the chemical degradation of ester-based lubricants, revealing the formation of higher molecular weight material. nasa.gov The analysis of fats and oils by SEC typically employs columns packed with styrene-divinylbenzene copolymers and uses tetrahydrofuran as the mobile phase with a refractive index detector. csic.es

GPC is also utilized to determine the molecular weight of polymers where esters like this compound might be used as additives or plasticizers. justia.comgoogle.comgoogle.com The technique separates components based on their size in solution, allowing for the characterization of the molecular weight distribution of a polymer system. chromatographytoday.com

The following table outlines typical parameters for GPC/SEC analysis:

| Parameter | General Polymer Analysis msesupplies.com | Fat and Oil Analysis csic.es | Ester-based Lubricant Degradation nasa.gov |

| Column Packing | Polystyrene-divinylbenzene | Styrene-divinylbenzene copolymer | µ-Bondagel and µ-Styragel |

| Mobile Phase | Various organic solvents (e.g., THF, Chloroform) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Detector | Refractive Index (RI), UV, Light Scattering | Refractive Index (RI) | Ultraviolet (UV) at 254 nm |

| Sample Conc. | 2–5 mg/mL | 50 mg/mL | Not specified |

| Flow Rate | Not specified | 1 mL/min | Not specified |

Preparative Chromatography for this compound Isolation

Microscopic and Thermal Analytical Methods for this compound in Material Contexts

Microscopic and thermal analysis methods provide insights into the physical properties and behavior of this compound, especially when it is part of a larger material system.

While direct microscopic studies specifically on this compound are not extensively documented in the provided context, microscopic examination is a standard technique for observing the morphological effects of ingredients in formulations. For example, microscopic analysis has been used to confirm the comedogenicity of certain cosmetic ingredients. insolitbeauty.com It is also essential for analyzing the morphology of cells and tissues after staining, a process where solvents and other chemicals, potentially including esters, are used. google.com

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of materials. labmanager.com DSC measures heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition. labmanager.comvub.be

Scanning Electron Microscopy (SEM) in this compound Composites

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro and nano-scale. orslabs.com In the context of this compound, SEM is instrumental in characterizing the structure of composite materials where it is a component, such as in nanostructured lipid carriers (NLCs). nih.govepo.org

SEM analysis produces images by scanning a focused beam of electrons over a sample's surface. orslabs.com The interaction of the electrons with the sample generates various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. orslabs.com Secondary electrons are most valuable for illustrating the surface topography, revealing details about particle shape, size, and distribution. orslabs.com

Table 1: Application of SEM in this compound Composite Analysis

| Parameter | Description | Significance in this compound Composites |

| Surface Topography | Visualization of the surface features and texture. orslabs.com | Reveals the morphology of lipid nanoparticles, such as NLCs, indicating their shape and surface smoothness. yok.gov.tr |

| Particle Size and Distribution | Measurement of the dimensions of individual particles and their size variation within the sample. ulisboa.pt | Assesses the homogeneity of the NLC formulation, which is critical for consistent performance and stability. ulisboa.pt |

| Morphology | The overall shape and structural characteristics of the particles. yok.gov.tr | Determines if the nanoparticles have the desired spherical shape and lack significant defects or irregularities. yok.gov.tr |

| Aggregation | The extent to which particles clump together. | Provides insight into the physical stability of the NLC dispersion; excessive aggregation can be a sign of instability. |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound in Formulations

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal properties of this compound and its behavior within formulations. nih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. centexbel.be This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. pressbooks.pub In the context of this compound formulations, particularly in lipid-based nanoparticles like NLCs, DSC is used to investigate the crystalline nature of the lipid matrix. jrespharm.com

The incorporation of a liquid lipid like this compound into a solid lipid matrix, such as cetyl palmitate, leads to imperfections in the crystal lattice. nih.gov DSC analysis can quantify this effect by showing a decrease in the melting enthalpy and a broadening or shifting of the melting peak of the solid lipid. jrespharm.com This less-ordered crystalline structure is advantageous as it can accommodate a higher payload of active ingredients and prevent their expulsion during storage. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com It provides valuable information about the thermal stability and composition of materials by detecting mass loss due to decomposition, evaporation, or reduction. tainstruments.comeltra.com

For formulations containing this compound, TGA can be used to determine the thermal decomposition profile. This is crucial for understanding the temperature limits for processing and storage of the formulation. TGA can also be used to quantify the amount of volatile components in a sample. eltra.com By analyzing the mass loss at different temperatures, one can gain insights into the degradation kinetics of the formulation. tainstruments.com

Table 2: Thermal Analysis Data for this compound Formulations

| Analytical Technique | Parameter Measured | Information Gained for this compound Formulations |

| DSC | Heat Flow vs. Temperature centexbel.be | Determines melting point, crystallization behavior, and degree of crystallinity of the lipid matrix. pressbooks.pubjrespharm.com |

| DSC | Enthalpy of Fusion (ΔH) | Quantifies the energy required for melting, indicating the degree of crystalline order. A lower ΔH suggests a more amorphous structure. |

| TGA | Mass vs. Temperature/Time mt.com | Evaluates thermal stability and decomposition temperatures of the formulation components. tainstruments.com |

| TGA | Rate of Mass Loss (DTG) | Identifies the temperatures at which the most significant degradation events occur. |

X-ray Diffraction (XRD) for Structural Organization in this compound Systems

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. malvernpanalytical.comdrawellanalytical.com The technique is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern. pulstec.net

In the analysis of this compound systems, particularly in solid lipid nanoparticles (SLNs) and NLCs, XRD is crucial for elucidating the polymorphic form and the degree of crystallinity of the lipid matrix. mdpi.com Different polymorphic forms of a lipid will have different crystal lattices and thus produce distinct XRD patterns. researchgate.net

When this compound, a liquid lipid, is incorporated into a solid lipid matrix, it disrupts the ordered arrangement of the solid lipid molecules. nih.gov This leads to a less crystalline, more amorphous structure. XRD analysis can detect these changes. A highly crystalline material will show sharp, intense diffraction peaks, while a more amorphous material will exhibit broader, less defined peaks. researchgate.net By comparing the XRD patterns of the pure solid lipid with that of the NLC containing this compound, the extent of this structural disorganization can be assessed. This information, often used in conjunction with DSC data, is vital for understanding the drug-loading capacity and stability of the nanoparticle system. mdpi.com

Table 3: XRD Analysis of Lipid Systems

| Parameter | Description | Significance in this compound Systems |

| Diffraction Peaks (2θ) | The angles at which constructive interference of X-rays occurs, characteristic of the material's crystal lattice spacing. pulstec.net | Identifies the specific polymorphic form of the solid lipid in the formulation. researchgate.net |

| Peak Intensity | The height of the diffraction peaks, which is related to the amount of crystalline material present. | A decrease in peak intensity suggests a reduction in crystallinity due to the incorporation of this compound. |

| Peak Broadening | The width of the diffraction peaks. | Broader peaks indicate smaller crystallite size or a more disordered, amorphous structure. researchgate.net |

| Crystallinity Index | A calculated value representing the proportion of crystalline material in the sample. | Quantifies the degree of crystallinity, providing insight into the structural organization of the lipid matrix. |

Computational Chemistry in this compound Structural Elucidation

Computational chemistry has become a powerful tool to complement experimental techniques in the structural elucidation of molecules. frontiersin.org While direct computational studies specifically on this compound are not extensively documented in the provided search results, the principles of computational chemistry can be applied to understand its structural and electronic properties.

Methods such as Density Functional Theory (DFT) and molecular mechanics simulations can be employed to predict the three-dimensional structure of this compound, including its various possible conformations. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Furthermore, computational methods can be used to calculate various molecular properties, such as the distribution of electron density and the molecular electrostatic potential. This information is valuable for understanding how this compound interacts with other molecules in a formulation, for instance, its role as an emollient and its interactions within a lipid matrix. In the broader context of lipid systems, computational modeling can help predict the phase behavior of lipid mixtures and the partitioning of active molecules within these systems, offering a molecular-level understanding that can guide formulation development. The synergy between computational predictions and experimental data from techniques like NMR spectroscopy can lead to a more accurate and complete structural assignment. frontiersin.org

Environmental Fate and Degradation Pathways of Isodecyl Palmitate

Abiotic Transformation Mechanisms of Isodecyl Palmitate

Abiotic transformation involves the degradation of a chemical through non-biological processes such as reactions with light (photodegradation) or water (hydrolysis).

Hydrolysis and Other Chemical Degradation Routes of this compound

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. As an ester, this compound can undergo hydrolysis to break the ester bond, yielding its constituent molecules: isodecyl alcohol and palmitic acid. lyellcollection.org

This reaction is typically catalyzed by acid or base. However, under environmentally relevant conditions (pH 5-9), the rate of abiotic hydrolysis for long-chain fatty acid esters is generally very slow. europa.eu For fatty acid methyl esters, predicted hydrolysis half-lives at pH 7 are often greater than one year. europa.euconcawe.eu Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in the environment compared to biodegradation. europa.eulyellcollection.org

Biotic Degradation of this compound

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is the primary mechanism for the environmental degradation of this compound.

Microbial Biodegradation Pathways in Aquatic Systems

In aquatic environments, this compound is expected to be readily biodegradable. Due to its low water solubility, the compound will likely adsorb to suspended solids and sediment, where microbial activity is concentrated. europa.eu Standardized tests, such as the OECD 309 (Aerobic Mineralisation in Surface Water), are used to assess biodegradation rates in this compartment. mdpi.commiljodirektoratet.no

Studies on the broader category of long-chain aliphatic esters, which includes this compound, show that these substances are readily biodegradable. europa.eu The initial step in the biodegradation pathway is the enzymatic hydrolysis of the ester bond, which releases palmitic acid and isodecyl alcohol. These two products are then further degraded by microorganisms. Palmitic acid, a common fatty acid, is readily metabolized via β-oxidation, while the branched isodecyl alcohol is also subject to microbial degradation. lyellcollection.org The ultimate degradation products under aerobic conditions are carbon dioxide and water. epa.gov

Biodegradation in Terrestrial Environments (e.g., soil)

When released to land, this compound is expected to adsorb strongly to soil particles due to its hydrophobic nature and low water solubility. europa.eu The primary degradation route in soil is microbial biodegradation. The OECD 307 guideline (Aerobic and Anaerobic Transformation in Soil) is the standard method for determining the rate of this process. ecetoc.orgresearchgate.net

In aerobic soil metabolism studies, fatty acid esters are observed to degrade over time. For example, a study on a structurally related substance showed degradation half-lives (DT50) of 52.9 days in one soil type and 71.9 days in another. europa.eu The degradation proceeds through the formation of various minor intermediate products, ultimately leading to mineralization (formation of CO2) and incorporation into the soil matrix as bound residues. europa.eu The rate of degradation can be influenced by factors such as soil type, temperature, moisture, and the existing microbial population. ecetoc.org

Table 2: Example of Aerobic Soil Degradation Data (from a related substance)

| Soil Type | Test Guideline | Degradation Half-life (DT50) | Endpoint | Source |

|---|---|---|---|---|

| Silty Clay Loam | OECD 307 | 52.9 days | Mineralization to CO2 and bound residue formation | europa.eu |

| Loam | OECD 307 | 71.9 days | Mineralization to CO2 and bound residue formation | europa.eu |

Enzymatic Roles in this compound Biotransformation

The biotransformation of this compound is initiated by the action of specific enzymes produced by microorganisms. The key enzymes involved are lipases and esterases (specifically, carboxylester hydrolases). davidmoore.org.ukscielo.br These enzymes are typically extracellular, meaning they are secreted by microorganisms into the surrounding environment to break down large molecules that cannot pass through the cell membrane. davidmoore.org.uk

Lipases and esterases catalyze the hydrolysis of the ester bond in this compound. davidmoore.org.ukscielo.br This enzymatic reaction is highly efficient and is the rate-limiting step for the initial breakdown of the compound. The reaction is as follows:

This compound + H₂O ---(Lipase/Esterase)--> Isodecyl Alcohol + Palmitic Acid

Once this initial cleavage occurs, the resulting products, isodecyl alcohol and palmitic acid, are small enough to be taken up by microbial cells. lyellcollection.org Inside the cells, they enter common metabolic pathways. Palmitic acid is degraded through β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. The isodecyl alcohol is also oxidized and metabolized, ultimately contributing to the cell's carbon and energy needs. lyellcollection.org The broad substrate specificity of many microbial lipases means that they can act on a wide variety of fatty acid esters, ensuring the effective degradation of compounds like this compound in the environment. davidmoore.org.uktandfonline.com

Modeling and Prediction of this compound Environmental Distribution and Fate

Modeling approaches, such as quantitative structure-activity relationship (QSAR) models and fugacity models, are essential tools for predicting the environmental behavior of chemicals like this compound for which extensive experimental data may be limited. These models use the physicochemical properties of a substance to estimate its distribution among various environmental compartments and its ultimate fate.

Environmental Compartmentalization and Transport Processes

The environmental distribution of this compound is governed by its physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (log Kow). These characteristics indicate a strong tendency for the compound to associate with organic matter in soil and sediment rather than remaining in water. Fugacity models, specifically Level III models as recommended by the U.S. Environmental Protection Agency (EPA), provide a more realistic estimation of environmental distribution by assuming steady-state conditions where inputs equal outputs, but without assuming thermodynamic equilibrium between compartments. epa.gov These models predict how a chemical will partition between air, water, soil, and sediment. ulisboa.pttrentu.ca

For large fatty acid esters like this compound, fugacity modeling indicates a similar distribution pattern, with the majority of the compound mass partitioning to soil and sediment. scbt.com Due to its expected low vapor pressure and high affinity for soil and sediment, long-range atmospheric transport is not anticipated to be a significant factor. The primary transport process in aquatic systems is expected to be partitioning to suspended solids and eventual deposition into the sediment layer. atamanchemicals.com Volatilization from water surfaces is likely to be attenuated by this strong adsorption to sediment and suspended solids. atamanchemicals.com

Table 1: Predicted Environmental Fate and Transport Properties of this compound and its Transformation Products Data for this compound is based on read-across from structurally similar long-chain fatty acid esters. Data for transformation products is based on estimation models and experimental results.

| Parameter | This compound (Parent Compound) | Isodecanol (B128192) (Transformation Product) | Palmitic Acid (Transformation Product) | Supporting Findings |

| Primary Environmental Compartment | Soil & Sediment | Water & Soil | Soil & Sediment | High log Kow suggests partitioning to organic matter. scbt.com Isodecanol has moderate mobility in soil, while palmitic acid has low mobility. nih.govnih.gov |

| Atmospheric Half-Life | Low (Not a primary compartment) | ~25 hours (OH radical reaction) | ~20 hours (OH radical reaction) | The atmospheric half-life for vapor-phase isodecanol and palmitic acid is estimated via reaction with hydroxyl radicals. nih.govnih.gov |

| Volatilization from Water | Attenuated by adsorption | Half-life: ~24 hrs (river), ~11 days (lake) | Not significant (exists as anion) | Isodecanol's volatilization is an important fate process. nih.govechemi.com Palmitic acid's pKa of ~4.95 means it exists as a non-volatile anion in water. nih.gov |

| Adsorption to Soil/Sediment (Koc) | High | Low to Moderate (~80) | High (~1.3 x 10⁴) | Isodecanol is not expected to adsorb strongly to sediment. nih.govechemi.com Neutral palmitic acid is expected to have no mobility in soil. nih.gov |

Formation and Persistence of this compound Transformation Products

The primary degradation pathway for this compound in the environment is the hydrolysis of its ester bond. scbt.com This reaction is generally slow under neutral environmental conditions (pH 7) but breaks the molecule into its constituent parts: isodecanol and palmitic acid. atamanchemicals.com The persistence of this compound is therefore closely linked to the environmental fate and persistence of these two transformation products.

Isodecanol (C₁₀H₂₂O): Isodecanol is a branched ten-carbon alcohol. While some data sheets note a lack of information on its persistence, modeling and experimental data suggest it is biodegradable. echemi.comchemos.dechemos.de Studies using sewage microbes show a theoretical biochemical oxygen demand (BOD) of 14-24% after 5 days, indicating that biodegradation can be an important fate process. nih.govechemi.com In one soil bioremediation study, isodecanol was the most persistent alcohol tested, with 87% removal observed over 120 days. scielo.br It is considered toxic to aquatic life with long-lasting effects. chemos.de Its potential for bioconcentration in aquatic organisms is considered high based on an estimated BCF of 145. echemi.com In the atmosphere, it is expected to be degraded by reacting with hydroxyl radicals, with an estimated half-life of about 25 hours. nih.gov

Palmitic Acid (C₁₆H₃₂O₂): Palmitic acid is a common, naturally occurring saturated fatty acid. nih.gov It is readily biodegradable, with studies showing it can reach 84% of its theoretical BOD within 28 days. nih.gov In soil and water, its fate is governed by its acid dissociation constant (pKa) of approximately 4.95. nih.gov This means that at typical environmental pH, it will exist as the palmitate anion, which has very low mobility in soil and is not volatile. nih.gov The neutral form is expected to adsorb strongly to soil and sediment. nih.gov In the atmosphere, vapor-phase palmitic acid is degraded by reaction with hydroxyl radicals, with an estimated half-life of 20 hours. nih.gov Under normal physiological conditions, accumulation of palmitic acid is prevented by metabolic processes like elongation or desaturation. nih.gov

Table 2: Persistence and Degradation of this compound Transformation Products

| Transformation Product | Degradation Pathway | Persistence Indicator | Half-Life / Degradation Rate | Environmental Compartment | Supporting Findings |

| Isodecanol | Biodegradation | Theoretical BOD | 14-24% in 5 days | Water/Sewage | Theoretical BOD values indicate potential for biodegradation. nih.govechemi.com |

| Bioremediation | % Removal | 87% in 120 days | Soil | Showed some persistence in a soil slurry bioreactor. scielo.br | |

| Atmospheric Oxidation | Half-life | ~25 hours | Air | Estimated half-life for reaction with photochemically-produced hydroxyl radicals. nih.gov | |

| Palmitic Acid | Biodegradation | Theoretical BOD | 84% in 28 days | Water/Soil | Modified OECD screening test showed good biodegradability. nih.gov |

| Atmospheric Oxidation | Half-life | ~20 hours | Air | Estimated half-life for reaction of vapor-phase acid with hydroxyl radicals. nih.gov | |

| Hydrolysis (of parent) | Half-life (read-across) | ~1-10 years (pH 8-7) | Water | Based on data for isopropyl myristate, hydrolysis of the ester bond is slow. atamanchemicals.com |

Biochemical Interactions and Mechanistic Studies of Isodecyl Palmitate in Vitro Systems

Enzymatic Hydrolysis of Isodecyl Palmitate in Biological Contexts

The breakdown of esters like this compound in biological systems is primarily an enzymatic process mediated by lipases. These enzymes are crucial for the metabolism of lipids, catalyzing the hydrolysis of triglycerides and other esters. The kinetics and specificity of this process are dictated by both the enzyme's characteristics and the physicochemical properties of the substrate.

The enzymatic hydrolysis of water-insoluble esters such as this compound occurs at the lipid-water interface. mdpi.comresearchgate.net A key characteristic of most lipases is the phenomenon of interfacial activation, where a significant increase in catalytic activity is observed when the substrate concentration surpasses its solubility limit and forms aggregates like micelles or emulsion droplets. nih.govmdpi.com This is because lipases possess a structural element, often called a "lid," which covers the active site. mdpi.com In the presence of a hydrophobic interface, this lid undergoes a conformational change, exposing the catalytic triad (B1167595) and allowing the substrate to bind. mdpi.com

The kinetics of lipase-catalyzed reactions can often be described by the Michaelis-Menten model, especially with short-chain, soluble substrates. nih.gov However, for long-chain, less soluble esters, deviations from classical kinetics can occur. nih.gov The reaction rate is highly dependent on factors like the available interfacial area in an emulsion, with a larger surface area generally leading to a higher rate of hydrolysis. mdpi.comresearchgate.net

Studies using analogs like p-nitrophenyl palmitate (pNPP) provide insight into the kinetics of hydrolyzing long-chain fatty acid esters. The activity of lipases is shown to be highly dependent on the lipophilicity and carbon chain length of the substrate. nih.govdergipark.org.tr In one study, the Vmax of a wild-type lipase (B570770) against various p-nitrophenyl esters was measured, revealing that activity on the palmitate (C16) substrate was significantly lower than on medium-chain substrates like p-nitrophenyl octanoate (B1194180) (C8). dergipark.org.tr

| Substrate | Vmax (U/mg protein) |

|---|---|

| pNP-acetate (C2) | 0.42 |

| pNP-butyrate (C4) | 0.95 |

| pNP-octanoate (C8) | 1.1 |

| pNP-dodecanoate (C12) | 0.78 |

| pNP-palmitate (C16) | 0.18 |

Lipases also exhibit specificity, which can be categorized in several ways:

Regiospecificity : Many lipases are sn-1,3 specific, meaning they selectively hydrolyze the ester bonds at the first and third positions of a glycerol (B35011) backbone. plos.orgjmbfs.org

Fatty Acid Specificity : Some lipases show a preference for certain types of fatty acids, for instance, those with specific chain lengths or degrees of unsaturation. jmbfs.org

Stereospecificity : These enzymes can distinguish between enantiomers. mdpi.com

For an ester like this compound, a non-specific lipase would hydrolyze the single ester bond. The efficiency of this hydrolysis would be influenced by the enzyme's inherent preference for the C16 palmitic acid chain and the branched isodecyl alcohol moiety.

The enzymatic hydrolysis of an ester bond is a reversible reaction that breaks the ester linkage, yielding a carboxylic acid and an alcohol. researchgate.neteuropa.eu In the case of this compound, the action of esterases or lipases results in its cleavage into its constituent components. europa.eu

The expected hydrolysis products are:

Palmitic Acid : A C16 saturated fatty acid.

Isodecanol (B128192) : A ten-carbon branched-chain alcohol.

This breakdown is analogous to the hydrolysis of other fatty acid esters, such as propylene (B89431) glycol monostearate, which is cleaved into propylene glycol and stearic acid by pancreatic lipase. cir-safety.org Similarly, isopropyl myristate is hydrolyzed to myristic acid and isopropyl alcohol. atamanchemicals.com Once liberated, these hydrolysis products are absorbed and enter their respective metabolic pathways. europa.eu

| Reactant | Enzyme | Hydrolysis Products |

|---|---|---|

| This compound | Lipase / Esterase | Palmitic Acid + Isodecanol |

Kinetics and Specificity of Lipases on this compound

Cellular and Subcellular Interactions of this compound in In Vitro Models

The interaction of this compound with cells in vitro involves its uptake, subsequent metabolic processing, and potential influence on cellular structures and signaling pathways. These interactions are largely governed by its high lipophilicity.

Direct studies on the cellular uptake of this compound are not widely available; however, the process can be inferred from studies on analogous molecules and general principles of lipid transport. As large, lipophilic molecules, fatty acid esters are not expected to freely diffuse across the cell membrane in significant quantities. Instead, their entry into cells is likely a more complex process. nih.gov

Cationic nanoparticles, for example, are known to interact with the negatively charged cell membrane to facilitate efficient cellular uptake, often through endocytosis. frontiersin.org Similarly, encapsulating a compound like curcumin (B1669340) in apotransferrin nanoparticles has been shown to significantly enhance its cellular uptake via transferrin receptor-mediated endocytosis. plos.org While this compound is a single molecule, its lipophilic nature suggests it would associate with lipid structures that are then internalized by the cell, or it would first be hydrolyzed extracellularly by membrane-bound lipases.

Following hydrolysis, the resulting palmitic acid and isodecanol are absorbed. europa.eu Fatty acids like palmitate can then be utilized in several ways:

Energy Production : They can be transported to the mitochondria for beta-oxidation, a process that sequentially cleaves two-carbon units to produce acetyl-CoA for the citric acid cycle. europa.eu

Re-esterification and Storage : They can be re-esterified into triglycerides or other complex lipids for storage within lipid droplets. europa.eu

The intracellular fate of these molecules can be tracked using fluorescently labeled analogs, which allows for visualization of their localization in subcellular compartments like the perinuclear region. frontiersin.orgresearchgate.net

The primary interaction of this compound with a biological macromolecule is its binding to the active site of a lipase, which leads to its hydrolysis. mdpi.com This interaction is driven by the hydrophobic nature of the enzyme's active site pocket. mdpi.com

Beyond enzymatic action, the lipophilic character of this compound suggests it would readily partition into lipid-rich environments, such as cellular membranes. This insertion could potentially alter the physical properties of the membrane, such as its fluidity and permeability. The interaction of small molecules with macromolecules is often mediated by hydrophobic interactions, where the molecule fits into a hydrophobic pocket on the protein surface. researchgate.net It is conceivable that this compound or its hydrolysis products could interact non-covalently with intracellular proteins that possess lipid-binding domains.

Formulations containing esters are sometimes designed to interact with mucosal membranes to enhance the absorption of other compounds. google.com This highlights the tendency of such lipophilic molecules to associate with biological surfaces.

The biological effects of this compound in vitro are most likely mediated by its hydrolysis product, palmitic acid, a well-studied saturated fatty acid known to influence numerous cellular pathways.

In various cell models, palmitate has been shown to:

Activate Lipid Synthesis : In mammary epithelial cell cultures, palmitate treatment increased the synthesis and secretion of triglycerides, an effect partly mediated by the activation of lipoprotein lipase. mdpi.com

Modulate the PI3K/Akt Pathway : Palmitic acid can modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. nih.gov Depending on the cellular context, this can influence processes like glucose uptake or cell proliferation. nih.govresearchgate.net For instance, acute exposure to palmitate has been shown to stimulate glucose uptake in skeletal muscle cells through the PI3K/Akt and PI3K/ERK1/2 pathways. researchgate.net

Induce Adipogenesis : Phthalate (B1215562) esters, acting as obesogens, have been found to induce adipogenic marker proteins like PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) and FASN (Fatty Acid Synthase) in 3T3-L1 adipocytes, leading to increased lipid accumulation. mdpi.com Palmitic acid itself is a key substrate and regulator in lipogenesis and can influence similar pathways.

Affect Mitochondrial Function and Autophagy : Palmitate exposure has been linked to the modulation of mitochondrial function and the induction of autophagy in certain cell types, such as hepatoma cells. nih.govresearchgate.net

These findings suggest that the introduction of this compound to an in vitro cell system would likely result in the intracellular release of palmitic acid, which could then trigger a cascade of events related to lipid metabolism, cell signaling, and inflammatory responses.

| Pathway/Process | Model System | Observed Effect | Reference |

|---|---|---|---|

| Lipid Synthesis | Mammary Epithelial Cells | Increased triglyceride synthesis and secretion. | mdpi.com |

| PI3K/Akt Signaling | Human Neuroblastoma Cells | Inhibition of insulin-induced metabolic activation. | nih.gov |

| Glucose Uptake | Skeletal Muscle Cells | Stimulation of glucose uptake via PI3K/Akt and PI3K/ERK1/2. | researchgate.net |

| Adipogenesis (via PPAR-γ) | 3T3-L1 Adipocytes | (By analogy with phthalates) Induction of adipogenic markers and lipid accumulation. | mdpi.com |

| Autophagy | Hepatoma Cells | Induction of autophagy. | nih.gov |

This compound Interactions with Biological Macromolecules and Membranes

Application of Mechanistic In Vitro Studies to Understand this compound Biological Roles

Direct mechanistic in vitro studies investigating the specific biochemical interactions of this compound are not extensively available in public literature. However, a robust body of research on its constituent components—palmitic acid and various fatty acid esters—provides a foundational framework for postulating its potential biological activities. By examining the well-documented in vitro effects of palmitic acid and understanding how esterification can modulate molecular activity, we can infer the likely biological roles of this compound in cellular systems.

The biological activity of this compound is primarily dictated by the biochemical behavior of palmitic acid, a 16-carbon saturated fatty acid. In vitro studies have extensively characterized the multifaceted roles of palmitic acid in various cellular processes, often revealing it as a potent modulator of key signaling pathways that govern cell fate and function.

One of the most consistently reported in vitro effects of palmitic acid is the induction of cellular stress and apoptosis. Research shows that palmitic acid can trigger the mitochondrial apoptotic pathway by increasing the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress leads to DNA damage and the activation of pro-apoptotic proteins. nih.govresearchgate.net Furthermore, palmitic acid is known to induce endoplasmic reticulum (ER) stress, which can also culminate in apoptosis. researchgate.net In porcine oocyte and granulosa cells, for instance, exposure to palmitic acid was found to increase ceramide content, which in turn inhibited cell proliferation and viability. nih.gov

Mechanistic studies have delved deeper into the specific molecular targets of palmitic acid. It has been shown to modulate critical cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is central to cell growth and survival. nih.govresearchgate.net Palmitic acid can inhibit the activation of this pathway, thereby impeding cell proliferation. nih.govresearchgate.net Additionally, it influences inflammatory pathways such as the NF-κB and JAK/STAT signaling cascades. nih.govresearchgate.netaacrjournals.org In the context of cancer biology, palmitic acid has been observed to activate the NF-κB pathway in colorectal cancer cells, promoting the secretion of cytokines that lead to the stiffening of the extracellular matrix. aacrjournals.org A unique mechanism identified in one study is the ability of palmitic acid to act as an inhibitor of human topoisomerase 1B (hTOP1), an enzyme crucial for DNA replication and repair, by blocking the DNA religation step of its catalytic cycle. mdpi.com

The esterification of palmitic acid with isodecyl alcohol to form this compound significantly alters its physicochemical properties, primarily by increasing its lipophilicity. This change is critical as it likely enhances the molecule's ability to interact with and cross cellular membranes. Studies on other fatty acid esters have shown that such modifications can have a profound impact on biological activity. For example, the esterification of flavonoids and epigallocatechin gallate (EGCG) with fatty acids was found to increase their cytotoxicity and antiviral activities, respectively, by improving their permeability across cell membranes. mdpi.commdpi.com

While the antioxidant properties of some molecules can be altered by esterification, studies on β-cryptoxanthin palmitate showed that esterification primarily increased thermal stability without significantly affecting its antioxidant capacity in vitro. researchgate.net This suggests that the core functional properties of the fatty acid may be retained.

Data Tables

Table 1: Summary of Observed In Vitro Mechanistic Actions of Palmitic Acid

| Cellular Process | Specific Effect | Affected Cell/System | Key Molecular Targets/Pathways |

| Apoptosis | Induction via mitochondrial pathway | Various cancer cell lines | Reactive Oxygen Species (ROS), p53, Bcl-2 nih.govresearchgate.net |

| Induction via ER Stress | Porcine Granulosa Cells | PERK, CHOP researchgate.netnih.gov | |

| Cell Cycle | Arrest in G1 phase | Various cancer cell lines | Cyclins, Cyclin-Dependent Kinases (CDK) nih.govresearchgate.net |

| Cell Proliferation | Inhibition | Porcine Granulosa Cells | PI3K/Akt pathway, Ceramide accumulation researchgate.netnih.gov |

| Signal Transduction | Inhibition | Various cell lines | PI3K/Akt, JAK/STAT nih.govresearchgate.net |

| Activation | Colorectal Cancer Cells | NF-κB aacrjournals.org | |

| DNA Replication | Inhibition of enzyme activity | Purified enzyme system | Human Topoisomerase 1B (hTOP1) mdpi.com |

| Extracellular Matrix | Promotion of matrix stiffening | Colorectal Cancer Cells, Fibroblasts | NF-κB, Cytokine secretion (CSF1, TGFβ1, CXCL8) aacrjournals.org |

Table 2: Potential Influence of Esterification on Biological Activity (Based on Analogs)

| Compound Type | Effect of Esterification with Fatty Acids | Postulated Mechanism |

| Flavonoids | Increased cytotoxicity | Enhanced lipophilicity and cell membrane crossing mdpi.comnih.gov |

| EGCG | Enhanced antiviral & antimicrobial activity | Increased cell membrane permeability mdpi.com |

| β-Cryptoxanthin | Increased thermal stability, no significant change in antioxidant activity | Stabilization of the molecule researchgate.net |

| Fatty Acids (general) | Altered interaction with proteins | Change in molecular structure and charge cdnsciencepub.com |

Isodecyl Palmitate in Advanced Materials Science and Engineering Formulations

Incorporation of Isodecyl Palmitate in Polymeric Systems and Composites

The integration of this compound into polymer matrices and composites is a strategy employed to tailor the final properties of the material. It can be incorporated as a plasticizer, lubricant, or even as a reactive component in the polymer structure.

Chemical Interactions between this compound and Polymer Matrices

The interaction between this compound and a polymer matrix can be either physical or chemical, depending on the system's chemistry and processing conditions.

Physical Interactions : In many applications, this compound is added as an additive, such as an internal lubricant or plasticizer. squarespace.com In these cases, the interactions are primarily non-covalent. As a substance with high compatibility with polymer matrices like PVC, it physically disperses within the polymer chains. squarespace.com This reduces intermolecular friction between the polymer chains, a mechanism driven by van der Waals forces. This physical interaction is crucial for reducing melt viscosity and improving flow during processing. squarespace.com The long alkyl chains of the isodecyl and palmitate moieties contribute to this lubricating effect.

Chemical Interactions : this compound's constituent parts can also be chemically integrated into a polymer backbone. The palmitate structure, derived from palmitic acid, can be functionalized to form polyamides or other polymers. researchgate.net For instance, palmitic acid can be functionalized and then polymerized with a cross-linker to form a polyamide network. researchgate.net Similarly, the ester group can participate in transesterification reactions, especially in the formation of polyesters or vitrimers at elevated temperatures, allowing it to become a covalently bonded part of the polymer network. mdpi.com Furthermore, related structures like isodecyl acrylate (B77674) can be copolymerized with other monomers using radical initiators to form new polymers, demonstrating how the isodecyl group can be incorporated into a polymer chain via covalent bonds. researchgate.net

A summary of interaction types is presented below.

Table 1: Interactions of this compound in Polymer Systems

| Interaction Type | Description | Governing Forces | Example Polymer System |

|---|---|---|---|

| Physical | Acts as an internal lubricant or plasticizer, dispersing among polymer chains to reduce friction. | Van der Waals forces | Polyvinyl Chloride (PVC) squarespace.com |

| Chemical | The ester or its components are covalently bonded into the polymer structure. | Covalent Bonds (Amide, Ester) | Polyamides, Polyesters researchgate.netmdpi.com |

Modifying Material Properties via this compound Inclusion (e.g., phase behavior, structural integrity)

The inclusion of this compound or similar fatty acid esters significantly modifies the properties of polymeric materials and composites.

Phase Behavior : As an additive, this compound can alter the phase behavior of materials. It functions as a plasticizer, which can lower the glass transition temperature (Tg) of a polymer, making the material more flexible at lower temperatures. squarespace.com In applications like biofuels, related additives have been shown to improve cold flow properties by decreasing the pour point and cold filter plugging point, which is a modification of the material's phase behavior at low temperatures. researchgate.net

Mechanical and Rheological Properties : The primary role of this compound as a plasticizer and lubricant is to modify the mechanical and flow properties of the polymer. Its inclusion reduces the melt viscosity, which improves processability and mold filling. squarespace.com This also lowers the elastic modulus of the final product, resulting in a softer, more flexible material. squarespace.com In composites, the introduction of flexible polymer additives can increase interlayer fracture toughness. mdpi.com Conversely, the specific formulation can also enhance rigidity; for example, adding certain bio-fillers to soybean oil-based polymer composites has been shown to increase the elastic modulus and tensile strength. nih.gov

The table below summarizes key property modifications.

Table 2: Impact of this compound Inclusion on Material Properties

| Property Modified | Effect | Underlying Mechanism |

|---|---|---|

| Glass Transition Temperature (Tg) | Lowered | Increases free volume between polymer chains. squarespace.com |

| Melt Viscosity | Reduced | Reduces friction between polymer chains. squarespace.com |

| Elastic Modulus | Lowered | Increases flexibility and softness. squarespace.com |

| Fracture Toughness | Potentially Increased | Acts as a flexibilizer, absorbing impact energy. mdpi.com |

| Cold Flow Properties | Improved | Depresses the freezing/solidification point. researchgate.net |

Interfacial and Colloidal Science of this compound

Interface and colloid science investigates phenomena occurring in heterogeneous systems with dispersed particles or droplets. wikipedia.org this compound's molecular structure makes it an effective agent in controlling interfacial properties and stabilizing colloidal systems like emulsions and nanoparticle dispersions.

Surface Active Properties and Their Underlying Mechanisms

This compound exhibits surface-active properties, functioning as an emulsifier, surfactant, and texture modifier. atamanchemicals.com Its mechanism of action is rooted in its molecular structure, which consists of a large, non-polar (lipophilic) part (the isodecyl and palmitate hydrocarbon chains) and a weakly polar head (the ester group).

Although highly hydrophobic, this amphiphilic character allows it to orient itself at interfaces, such as between oil and water or air and a surface. When applied to a surface, it can form a film that acts as a lubricant and conditioner. atamanchemicals.com Its water-insoluble nature means this film can be occlusive and waterproof. atamanchemicals.com In oil-based systems, its presence can reduce the greasy feeling, acting as a texture modifier. atamanchemicals.com This surface activity is analogous to other fatty acid esters and alcohols used to wet, disperse, and emulsify in various industrial and personal care products. made-in-china.comatamanchemicals.com

Role in Emulsion and Nanoparticle Stability Mechanisms

This compound is a key component in stabilizing emulsions and is used in the formulation of lipid nanoparticles. atamanchemicals.com